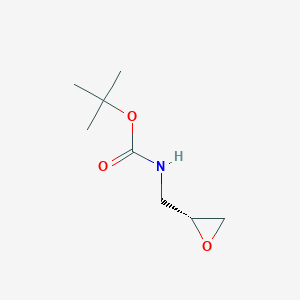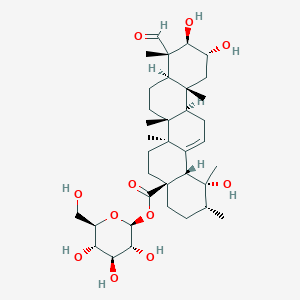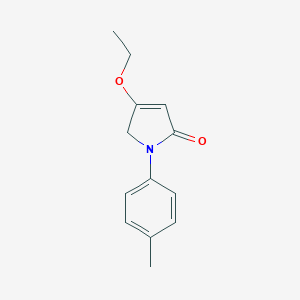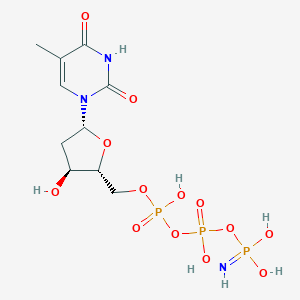
Thymidine 5'-(alpha,beta-imido)triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine 5'-(alpha,beta-imido)triphosphate, also known as TTPαβ, is a modified nucleotide that has been gaining attention in the field of scientific research due to its unique properties. This molecule is an analogue of thymidine triphosphate (TTP) and is synthesized through a specific method that involves the modification of TTP. TTPαβ has been found to have several potential applications in various fields, including biochemistry, molecular biology, and biotechnology.
Mécanisme D'action
Thymidine 5'-(alpha,beta-imido)triphosphateαβ works by blocking the incorporation of the next nucleotide in the DNA strand during DNA synthesis. This mechanism of action makes Thymidine 5'-(alpha,beta-imido)triphosphateαβ an effective reversible terminator in DNA sequencing reactions.
Effets Biochimiques Et Physiologiques
Thymidine 5'-(alpha,beta-imido)triphosphateαβ has been found to have minimal biochemical and physiological effects. This molecule is not metabolized by the body and is excreted unchanged. Additionally, Thymidine 5'-(alpha,beta-imido)triphosphateαβ does not have any significant toxicity or side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Thymidine 5'-(alpha,beta-imido)triphosphateαβ in lab experiments is its ability to act as a reversible terminator in DNA sequencing reactions. This property allows for the accurate determination of the nucleotide sequence of a DNA strand. However, one limitation of using Thymidine 5'-(alpha,beta-imido)triphosphateαβ is its cost. Thymidine 5'-(alpha,beta-imido)triphosphateαβ is a relatively expensive molecule, which may limit its use in certain lab experiments.
Orientations Futures
There are several potential future directions for the use of Thymidine 5'-(alpha,beta-imido)triphosphateαβ in scientific research. One direction is the development of new DNA sequencing technologies that utilize Thymidine 5'-(alpha,beta-imido)triphosphateαβ as a reversible terminator. Another direction is the synthesis of modified nucleotides that have similar properties to Thymidine 5'-(alpha,beta-imido)triphosphateαβ but are less expensive. Additionally, Thymidine 5'-(alpha,beta-imido)triphosphateαβ may have potential applications in the field of gene therapy, as it can be used to modify the nucleotide sequence of DNA strands.
In conclusion, Thymidine 5'-(alpha,beta-imido)triphosphate is a modified nucleotide that has several potential applications in scientific research. This molecule can act as a reversible terminator in DNA sequencing reactions and has minimal biochemical and physiological effects. While there are limitations to its use, there are also several potential future directions for the use of Thymidine 5'-(alpha,beta-imido)triphosphateαβ in scientific research.
Méthodes De Synthèse
The synthesis of Thymidine 5'-(alpha,beta-imido)triphosphateαβ involves the modification of Thymidine 5'-(alpha,beta-imido)triphosphate by introducing an imido group at the alpha and beta positions of the molecule. This modification is achieved through a chemical reaction that involves the use of specific reagents and catalysts. The resulting product is a modified nucleotide that has a unique structure and properties.
Applications De Recherche Scientifique
Thymidine 5'-(alpha,beta-imido)triphosphateαβ has been found to have several potential applications in scientific research. One of the most significant applications is in the field of DNA sequencing. Thymidine 5'-(alpha,beta-imido)triphosphateαβ can be used as a reversible terminator in DNA sequencing reactions, which allows for the accurate determination of the nucleotide sequence of a DNA strand. This application has significant implications for the field of genomics and personalized medicine.
Propriétés
Numéro CAS |
141171-14-4 |
|---|---|
Nom du produit |
Thymidine 5'-(alpha,beta-imido)triphosphate |
Formule moléculaire |
C10H18N3O13P3 |
Poids moléculaire |
481.18 g/mol |
Nom IUPAC |
dihydroxyphosphinimyl [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H18N3O13P3/c1-5-3-13(10(16)12-9(5)15)8-2-6(14)7(24-8)4-23-28(19,20)26-29(21,22)25-27(11,17)18/h3,6-8,14H,2,4H2,1H3,(H,19,20)(H,21,22)(H3,11,17,18)(H,12,15,16)/t6-,7+,8+/m0/s1 |
Clé InChI |
YWEMMKPYZAJLQM-XLPZGREQSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=N)(O)O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=N)(O)O)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=N)(O)O)O |
Autres numéros CAS |
141171-14-4 |
Synonymes |
thymidine 5'-(alpha,beta-imido)triphosphate TMPNPP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



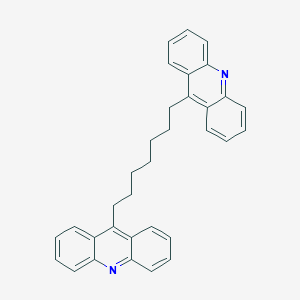
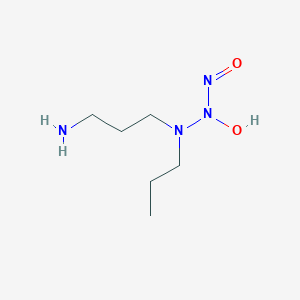


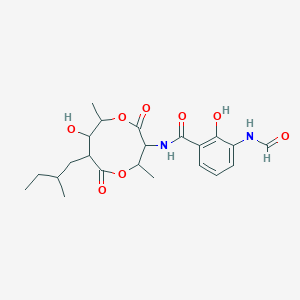

![1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone](/img/structure/B132321.png)
![5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B132331.png)

